Ophiobolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

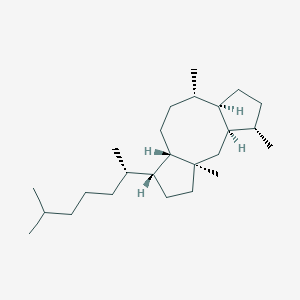

Ophiobolane is a sesterterpene and a terpenoid fundamental parent.

Chemical Reactions Analysis

Radical Cascade Cyclization

Radical-mediated polycyclization cascades enable rapid construction of ophiobolane’s 5/8/5 tricyclic framework. This approach diverges from biosynthetic cationic pathways, offering enhanced stereochemical control.

Key Reaction Pathway

| Step | Process | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| 1 | Trichloroketone initiation | Et<sub>3</sub>B/air, TTMSH, thiol additive | 74% | dr >20:1 |

| 2 | 8-endo/5-exo cyclization | Li-naphthalenide, THF | 52% | C6 stereocenter retention |

This method leverages trichloroketone-derived radicals to form fused rings via reductive termination modes. Diastereoselectivity is guided by a chiral thiol catalyst, overriding inherent stereochemical biases .

Photoinduced Cycloisomerization

A stereoselective photochemical strategy assembles the 5/8/5 core in a single step, exploiting UV irradiation to trigger sequential [2+2] cycloaddition and Cope rearrangement.

Experimental Highlights

-

Substrate : Chiral tertiary alcohol derivatives (e.g., 12e , 12f )

-

Conditions : UV light (254 nm), DCM, 25°C

-

Outcomes :

-

12e (R = CF<sub>3</sub>): 44% yield, dr >20:1

-

12f (R = cyclopropyl): 70% yield, dr >20:1

-

Steric bulk at C3 enhances diastereoselectivity, enabling asymmetric synthesis of this compound analogs .

Epoxide Rearrangement and Functionalization

Late-stage functionalization of this compound derivatives involves epoxide intermediates, critical for introducing oxygenation patterns.

Epoxide-Driven Transformations

| Reaction Type | Substrate | Reagents | Product | Yield |

|---|---|---|---|---|

| Corey–Chaykovsky epoxidation | Tricyclic ketone (21 ) | DMSA, K<sub>2</sub>CO<sub>3</sub> | Spiro-epoxide | 62% |

| Reductive epoxide opening | Spiro-epoxide | Li-naphthalenide | Diol (30 ) | 52% |

Epoxide intermediates undergo regioselective ring-opening to install hydroxyl groups, pivotal for accessing ophiobolin A’s pharmacophore .

Singlet Oxygen Ene Reaction

To construct this compound’s spirocyclic tetrahydrofuran (THF) motif, a singlet oxygen ene reaction is employed:

Procedure

-

Substrate : Tricyclic alkene (15 )

-

Conditions : Rose Bengal, O<sub>2</sub>, hv (450 nm)

-

Outcome : Tertiary alcohol (14 ) with α,β-unsaturated carbonyl

This step enables stereoselective hydroperoxidation, followed by cyclization to form the THF ring .

Challenges in A-Ring Functionalization

Efforts to functionalize this compound’s A-ring often encounter competing elimination pathways:

| Issue | Observed Pathway | Mitigation Strategy |

|---|---|---|

| C3-OH dehydration | Alkene formation (28 ) | Protection (e.g., silylation) |

| Epoxide rearrangement | Aldehyde byproduct (25 ) | Low-temperature quenching |

Uncontrolled ionization of epoxide intermediates remains a bottleneck, necessitating alternative oxidation protocols .

Synthetic Comparisons

The table below contrasts key methodologies for this compound synthesis:

| Strategy | Steps | Key Advantage | Limitation |

|---|---|---|---|

| Radical cyclization | 9–14 | Rapid core assembly | Limited side-chain oxidation |

| Biomimetic cationic | 38–47 | Biosynthetic mimicry | Low step economy |

| Photochemical | 5–7 | Stereochemical control | Substrate-specific yields |

Radical-based approaches offer the highest efficiency, while photochemical methods excel in stereoselectivity .

Properties

Molecular Formula |

C25H46 |

|---|---|

Molecular Weight |

346.6 g/mol |

IUPAC Name |

(1R,3R,4S,7R,8S,11S,12R)-1,4,8-trimethyl-12-[(2S)-6-methylheptan-2-yl]tricyclo[9.3.0.03,7]tetradecane |

InChI |

InChI=1S/C25H46/c1-17(2)8-7-9-18(3)22-14-15-25(6)16-23-20(5)10-12-21(23)19(4)11-13-24(22)25/h17-24H,7-16H2,1-6H3/t18-,19-,20-,21+,22+,23+,24-,25+/m0/s1 |

InChI Key |

YDDRLCGKYATUCE-UTBISNFYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H](CC[C@@]2(C[C@H]3[C@@H]1CC[C@@H]3C)C)[C@@H](C)CCCC(C)C |

Canonical SMILES |

CC1CCC2C(CCC2(CC3C1CCC3C)C)C(C)CCCC(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.